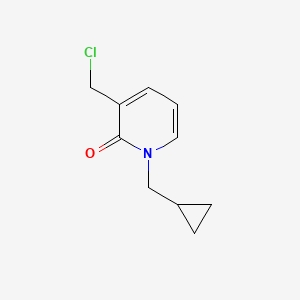
3-(chloromethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(chloromethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one is a chemical compound that belongs to the pyridine family Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one typically involves the chloromethylation of 1-(cyclopropylmethyl)pyridin-2(1H)-one. This reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2). The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the final product.
化学反应分析
Types of Reactions
3-(chloromethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include reduced forms of the original compound.
科学研究应用
3-(chloromethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(chloromethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropylmethyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound.
相似化合物的比较
Similar Compounds
- 3-(chloromethyl)pyridine
- 1-(cyclopropylmethyl)pyridin-2(1H)-one
- 3-(bromomethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one
Uniqueness
3-(chloromethyl)-1-(cyclopropylmethyl)pyridin-2(1H)-one is unique due to the presence of both the chloromethyl and cyclopropylmethyl groups. This combination provides distinct reactivity and binding properties compared to other similar compounds. The cyclopropylmethyl group adds rigidity and steric bulk, which can influence the compound’s interaction with biological targets and its overall stability.
属性
分子式 |
C10H12ClNO |
|---|---|
分子量 |
197.66 g/mol |
IUPAC 名称 |
3-(chloromethyl)-1-(cyclopropylmethyl)pyridin-2-one |
InChI |
InChI=1S/C10H12ClNO/c11-6-9-2-1-5-12(10(9)13)7-8-3-4-8/h1-2,5,8H,3-4,6-7H2 |
InChI 键 |
CDSVTAIHZCALJY-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CN2C=CC=C(C2=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















